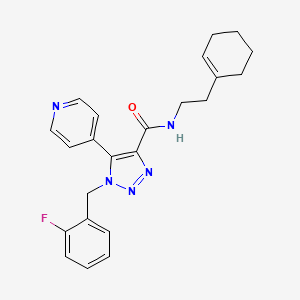

![molecular formula C14H13N3O2S B2776632 Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-89-1](/img/structure/B2776632.png)

Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

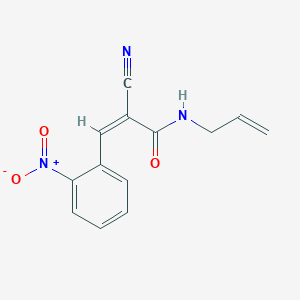

“Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It’s a derivative of pyrrolidine and has a furan ring attached to it. Polysubstituted furans are among the most important heterocyclic compounds with widespread occurrence in nature .

Synthesis Analysis

The synthesis of polysubstituted furans has been reported via a catalyst-free, one-pot synthesis . A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a furan ring and a pyridine ring. The 1H NMR spectrum of a similar compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .Chemical Reactions Analysis

The compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Wissenschaftliche Forschungsanwendungen

- Researchers have explored FPP-3’s cytotoxic effects against lung cancer cells (specifically the A549 cell line) using the MTT assay . This assay measures cell viability and provides insights into potential anti-cancer properties.

- FPP-3 inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. By modulating COX-2 activity, FPP-3 may mitigate inflammatory responses .

- While not directly related to FPP-3, it’s worth noting that nitrofurantoin analogues (similar in structure) were tested against Staphylococcus aureus and Streptococcus faecium. Unfortunately, they showed no significant antibacterial activity .

- Pyrazoles, another nitrogen-containing heterocycle, have been widely studied for their diverse biological effects. FPP-3’s pyrazole ring adds to its pharmacological relevance .

Anti-Cancer Activity

Anti-Inflammatory Potential

Antibacterial Studies

Heterocyclic Chemistry Applications

Zukünftige Richtungen

The future research directions could include exploring the biological and pharmacological activities of this compound. Polysubstituted furans have been widely used as important reaction intermediates in the total synthesis and synthetic industry . Therefore, further studies could focus on the development of synthetic methods which allow rapid, efficient, and selective access to the furan motif .

Wirkmechanismus

Target of Action

Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

It’s known that an acidic nh group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part of similar molecules play crucial roles in binding to their targets .

Biochemical Pathways

Furan-containing compounds are known to interact with various biochemical pathways due to their wide range of biological and pharmacological properties .

Result of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Eigenschaften

IUPAC Name |

furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-13(12-4-2-8-19-12)17-7-6-16-14(17)20-10-11-3-1-5-15-9-11/h1-5,8-9H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWFNLSKSDEYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylbutyl)-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2776549.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2776551.png)

![1-[(1-Benzyltriazol-4-yl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2776553.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)-2-indol-3-YL-2-oxoethanamide](/img/structure/B2776554.png)

![2-Amino-4-(4-ethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2776557.png)

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2776562.png)

![{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine](/img/structure/B2776564.png)